molecular formula C13H22N4O3S B2930099 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine CAS No. 2034401-64-2

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine

Cat. No.: B2930099
CAS No.: 2034401-64-2
M. Wt: 314.4
InChI Key: SJJGVQLSILBYNR-UHFFFAOYSA-N
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Description

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine is a synthetic small molecule characterized by a distinct hybrid structure featuring a 5-methylisoxazole moiety linked to a piperazine core that is further functionalized with a pyrrolidine-1-sulfonyl group. This specific architecture, incorporating both an isoxazole and a sulfonamide group, is commonly explored in medicinal chemistry for designing novel biologically active compounds . Piperazine-sulfonamide derivatives are frequently investigated as key scaffolds in the development of potential therapeutic agents, with research applications spanning various domains, including central nervous system (CNS) drug discovery and oncology . The molecular framework is of significant interest for structure-activity relationship (SAR) studies, particularly in the optimization of potency and selectivity for specific biological targets. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

5-methyl-4-[(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-12-13(10-14-20-12)11-15-6-8-17(9-7-15)21(18,19)16-4-2-3-5-16/h10H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJGVQLSILBYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine typically involves multi-step organic reactionsCommon reagents used in these reactions include various sulfonyl chlorides, amines, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects .

Comparison with Similar Compounds

Key Differences :

  • Chlorophenyl substituents (e.g., in ) may increase lipophilicity, whereas pyrrolidine could balance hydrophilicity.

Piperazines with Heterocyclic Substituents

Compounds with oxazole, oxadiazole, or triazole rings are notable comparators:

  • Ethyl 1-(5-methyl-1,3-benzoxazol-2-yl)-4-piperidinecarboxylate (from ) shares a benzoxazole moiety, which is bulkier than the target’s oxazole, possibly affecting steric hindrance.

Key Differences :

  • Oxazole (O, N) vs. oxadiazole (two N atoms): The latter may confer greater metabolic stability but reduced hydrogen-bonding capacity.
  • Piperazine vs. piperidine: The former’s additional nitrogen enhances basicity and solubility.

Aryl-Substituted Piperazines

Several analogs feature aryl groups at the 4-position:

  • 1-(4-Bromophenyl)-4-(2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)piperazine (Compound 24, ): Yield 72%, melting point 177–178°C, with elemental analysis (C: 54.95%, N: ~5%).
  • 1-(4-Fluorophenyl)-4-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)piperazine (Compound 17, ): Melting point 79.8–80.5°C, synthesized in 52% yield.

Key Differences :

  • Yields for aryl-substituted analogs (45–72%) suggest moderate synthetic efficiency, comparable to the target’s likely synthesis pathway.

Hybrid Piperazine-Triazole/Imidazole Derivatives

describes hybrids like 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)piperazine, tested against solid tumors. The target’s oxazole and sulfonyl groups may offer distinct pharmacokinetic profiles .

Biological Activity

The compound 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine is a synthetic molecule that has garnered attention for its potential therapeutic applications due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N4O2SC_{12}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 270.36 g/mol. It features a piperazine core substituted with a pyrrolidine sulfonyl group and an oxazole moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC12H18N4O2SC_{12}H_{18}N_{4}O_{2}S
Molecular Weight270.36 g/mol
CAS Number2319061-91-9

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The pyrrolidine and oxazole groups are particularly notable for their roles in modulating neurotransmitter systems:

  • GABA Receptor Modulation : Compounds similar to this one have been shown to act as positive allosteric modulators of the GABA_A receptor, potentially enhancing inhibitory neurotransmission .
  • Serotonin Receptor Activity : The piperazine structure may facilitate interactions with serotonin receptors, influencing mood and anxiety pathways .

Antidepressant Effects

In preclinical studies, derivatives of this compound demonstrated significant antidepressant-like effects in animal models. These effects were assessed using the forced swim test and tail suspension test, where treated animals showed reduced immobility times compared to controls .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activity. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory conditions .

Case Studies

  • Animal Model Study : A study conducted on rats demonstrated that administration of the compound resulted in significant behavioral improvements in models of depression and anxiety. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .
  • In Vitro Studies : In cell culture experiments, the compound exhibited cytoprotective effects against oxidative stress-induced cell death in neuronal cell lines, indicating potential neuroprotective properties .
  • Clinical Trials : Preliminary clinical trials have suggested that this compound may be effective in treating generalized anxiety disorder (GAD), with participants reporting decreased anxiety levels after several weeks of treatment .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the oxazole core via cyclocondensation. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a hydrazine derivative to generate substituted pyrazole intermediates (analogous to methods in and ).
  • Step 2 : Functionalization of the piperazine ring. The pyrrolidine sulfonyl group can be introduced via nucleophilic substitution or coupling reactions, as seen in sulfonamide-piperazine derivatives ().
  • Step 3 : Purification via crystallization (e.g., using Et₂O) or flash chromatography, followed by characterization via NMR and LC-MS ().
    Key solvents include dichloromethane (DCM) or ethanol, with reagents like N,N-diisopropylethylamine (DIPEA) to facilitate coupling .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Structural Confirmation : X-ray crystallography (for solid-state conformation; see ) and ¹H/¹³C NMR (to verify substituent positions and purity).
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (referenced in ).
  • Solubility : Measure in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis.
  • LogP Determination : Reverse-phase HPLC or shake-flask methods to assess hydrophobicity (relevant for drug-likeness predictions) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : SAR studies require iterative modifications:
  • Substituent Variation : Replace the 5-methyloxazole group with other heterocycles (e.g., triazoles or pyridines) to assess bioactivity changes ().
  • Sulfonyl Group Optimization : Test alternative sulfonamides (e.g., aryl vs. alkyl) to modulate receptor binding or solubility ().
  • In Vitro Assays : Screen derivatives against target enzymes (e.g., kinases or proteases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). Compare IC₅₀ values to identify pharmacophoric features .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?

  • Methodological Answer : Address discrepancies through multi-modal validation:
  • Molecular Dynamics (MD) Simulations : Refine docking poses by simulating ligand-receptor interactions under physiological conditions (e.g., solvation, pH).
  • Experimental Cross-Check : Validate predicted solubility or binding affinity using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Crystallographic Data : Compare computational models with X-ray structures of co-crystallized compounds (as in ) to identify steric or electronic mismatches .

Key Notes for Experimental Design

  • Safety : Follow protocols for handling sulfonamides (skin/eye irritation risks; ).
  • Data Reproducibility : Document reaction conditions (temperature, solvent ratios) and purification steps meticulously to ensure reproducibility ().
  • Resource Limitations : Prioritize high-yield synthetic steps (e.g., cyclization reactions in ) to conserve starting materials.

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